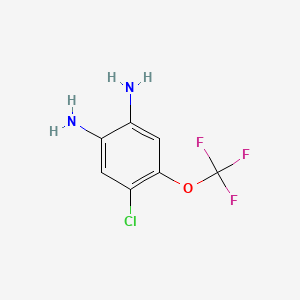

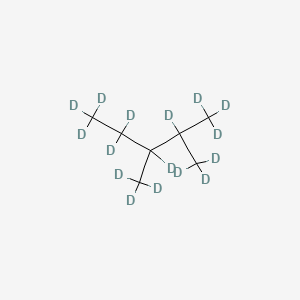

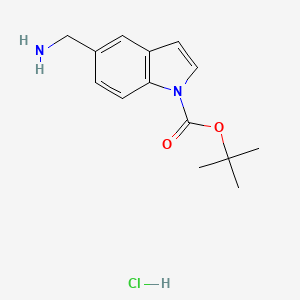

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

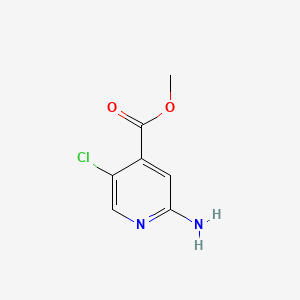

“tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H19ClN2O2 .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups has been explored in various studies. For instance, a study evaluated the use of tert-butyl groups as probes for NMR studies of macromolecular complexes . Another study discussed the synthesis of amino acid building blocks, which could potentially be used in the synthesis of "tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride" .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be analyzed using techniques such as NMR spectroscopy . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be studied using various techniques. For instance, NMR spectroscopy can be used to analyze presynaptic complexes involved in neurotransmitter release .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be determined using various analytical techniques. The compound has an empirical formula of C14H19ClN2O2 .Applications De Recherche Scientifique

- NMR Studies of Macromolecular Complexes

- Summary of the Application : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This strategy is particularly useful for studying large biomolecular assemblies of limited stability and/or solubility .

- Methods of Application : Proteins are tagged with tert-butyl groups at single cysteines by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . The tert-butyl resonances of the tagged proteins are then observed .

- Results or Outcomes : The study found that sharp tert-butyl resonances could be observed for some complexes of more than 200 kDa at low micromolar concentrations .

- Intermediate for Pharmaceutical and Organic Synthesis

- Summary of the Application : The tert-butyl group is often used as an intermediate in pharmaceutical and organic synthesis . This is due to its ability to act as a protecting group for carboxylic acids, which can be removed later in the synthesis process .

- Methods of Application : The tert-butyl group is introduced into the molecule via a reaction with a carboxylic acid . The resulting ester can then be used in further reactions, and the tert-butyl group can be removed at a later stage by acid hydrolysis .

- Results or Outcomes : The use of tert-butyl groups as protecting groups in organic synthesis allows for the selective reaction of other functional groups in the molecule .

Orientations Futures

The future directions for the study of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” could involve further exploration of its potential applications in the study of macromolecular assemblies . The use of tert-butyl groups as probes for NMR studies suggests potential avenues for future research .

Propriétés

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMDQMQJKFHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride | |

CAS RN |

1390654-71-3 |

Source

|

| Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.